KT203

Vue d'ensemble

Description

KT203 est un inhibiteur puissant et sélectif du domaine contenant l'hydrolase alpha/bêta 6 (ABHD6). Il a montré une activité antivirale et anti-inflammatoire potentielle, ce qui en fait un composé précieux pour l'étude de la pneumonie . This compound est connu pour sa haute sélectivité et sa puissance, avec une concentration inhibitrice demi-maximale (IC50) de 0,31 nanomolaire dans les cellules Neuro2A .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

KT203 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle triazole et l'incorporation d'une partie acide biphénylcarboxylique. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle triazole : Elle est réalisée par une réaction de cycloaddition entre un azide et un alcyne.

Incorporation de l'acide biphénylcarboxylique : Cette étape implique le couplage de l'intermédiaire triazole avec un dérivé d'acide biphénylcarboxylique.

Les conditions de réaction pour ces étapes impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions. Le produit final est purifié par des techniques telles que la chromatographie sur colonne afin d'obtenir this compound à haute pureté .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts de production. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés pour rationaliser le processus de production .

Analyse Des Réactions Chimiques

Structural Analogues and Reaction Pathways

KT203 is not explicitly mentioned in the provided sources, but compounds with similar naming conventions (e.g., KT195, KT123, KT125) appear in studies of piperidyl-1,2,3-triazole ureas as inhibitors of serine hydrolases like ABHD6 and DAGLβ . For example:

| Compound | Target Inhibition (ABHD6) | Selectivity Against DAGLβ | Off-Targets |

|---|---|---|---|

| KT195 | 30% (10 nM) | 0% (100 nM) | FAAH |

| KT123 | 91% (10 nM) | 91% (10 μM) | None |

| KT125 | 79% (10 nM) | 58% (10 μM) | None |

Reaction optimization for these analogues involves:

- Suzuki coupling to introduce biphenyl triazole leaving groups .

- Hydrogenation for deprotection (e.g., Pd-C/H₂ reduction of benzylcarboxyphenyl intermediates) .

Reaction Rate Analysis

While this compound-specific kinetics are unavailable, general principles for analyzing similar compounds include:

- Pseudo-first-order kinetics under excess reagent conditions, with rate laws derived from absorbance vs. time plots :

, where . - Machine learning models to predict reaction selectivity and optimal catalysts (e.g., imine reactions) .

Catalytic and Electrochemical Insights

Emerging methods for enhancing reaction efficiency, such as electrochemical potential modulation , could apply to this compound synthesis or functionalization:

- Small voltage changes (≈100–300 mV) boost acid-catalyzed thermochemical reaction rates by up to 10⁵× .

- Surface potential adjustments alter catalyst resting states, impacting reaction pathways .

Recommendations for Further Study

To characterize this compound’s reactions:

- Synthetic Routes : Use Suzuki-Miyaura cross-coupling or Huisgen cycloaddition, as seen in KT-series compounds .

- Kinetic Profiling : Employ absorbance spectroscopy or mass spectrometry to track reaction progress .

- Computational Modeling : Apply generative AI (e.g., diffusion models) to predict transition states and optimize conditions .

Data Gaps and Limitations

Applications De Recherche Scientifique

Inhibition of Metastasis

One significant application of KT203 is in the context of pancreatic cancer. Research indicates that this compound can significantly reduce metastatic seeding in mouse models of pancreatic ductal adenocarcinoma (PDAC). In a study where human and mouse PDAC cell lines were treated with this compound prior to transplantation into mice, a marked reduction in lung metastases was observed without affecting primary tumor growth . This suggests that this compound may serve as a therapeutic agent to inhibit cancer metastasis by targeting ABHD6.

Selectivity and Safety

This compound demonstrates impressive selectivity for ABHD6 over other serine hydrolases, minimizing off-target effects that are often a concern with pharmacological agents. In vivo studies have shown that at doses up to 1 mg/kg, this compound achieves near-complete blockade of ABHD6 in the liver with minimal cross-reactivity against other enzymes . This selectivity is crucial for developing safe cancer therapeutics.

Impact on Endocannabinoid Signaling

Given its role as an ABHD6 inhibitor, this compound is also being investigated for its effects on endocannabinoid signaling pathways within the central nervous system (CNS). The modulation of these pathways has implications for treating neurological disorders such as multiple sclerosis and chronic pain .

Potential for CNS Penetration

Research indicates that certain derivatives of this compound may be developed to penetrate the blood-brain barrier effectively, making them suitable candidates for CNS-related applications . This capability could enhance therapeutic strategies for neurological conditions by increasing local concentrations of endocannabinoids.

Preclinical Studies on Cancer Metastasis

In preclinical trials involving mice treated with this compound, researchers observed a significant decrease in metastatic spread from established tumors to distant organs like the lungs. The mechanism appears to involve reduced adhesion of cancer cells to endothelial cells, which is critical for metastasis .

Drug Repurposing for Viral Infections

Recent studies have also explored this compound's potential role in inhibiting SARS-CoV-2 entry into cells. It was identified as a compound that binds to viral proteins, suggesting a possible application in managing COVID-19 infections . This highlights the versatility of this compound beyond its initial characterization as an ABHD6 inhibitor.

Conclusion and Future Directions

This compound represents a promising compound with diverse applications across cancer research and neurobiology due to its potent inhibition of ABHD6 and favorable pharmacological profile. Ongoing research aims to further elucidate its mechanisms and explore its potential in clinical settings for both oncology and neurology.

Future studies should focus on:

- Long-term safety profiles in various animal models.

- Efficacy assessments in human clinical trials.

- Development of derivatives with enhanced CNS penetration.

The continued exploration of this compound could lead to significant advancements in therapeutic strategies for challenging diseases.

Mécanisme D'action

KT203 exerts its effects by selectively inhibiting alpha/beta hydrolase domain containing 6 (ABHD6). ABHD6 is an enzyme involved in the hydrolysis of lipid substrates, and its inhibition by this compound leads to the accumulation of specific lipid molecules. This can modulate various cellular processes and signaling pathways, resulting in the observed antiviral and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

KT203 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de l'ABHD6. Les composés similaires comprennent :

KT185 : Un autre inhibiteur puissant de l'ABHD6 avec une structure chimique différente.

KT195 : Un composé structurellement apparenté présentant une activité inhibitrice similaire.

KT182 : Un inhibiteur de l'ABHD6 avec un mécanisme d'action légèrement différent.

This compound se distingue par sa sélectivité et sa puissance supérieures, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

KT203 is a potent and selective inhibitor of the α/β-hydrolase domain containing 6 (ABHD6), a serine hydrolase involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders and other conditions influenced by endocannabinoid signaling.

This compound exhibits its biological activity primarily through the inhibition of ABHD6, which plays a crucial role in the hydrolysis of 2-AG. By inhibiting this enzyme, this compound can enhance the levels of 2-AG, potentially modulating cannabinoid receptor signaling pathways. The compound has demonstrated an impressive potency with an IC50 value as low as 0.31 nM in Neuro2A cells, indicating its effectiveness in cellular models .

Efficacy in Experimental Models

Research has shown that this compound can selectively inhibit ABHD6 activity without affecting other serine hydrolases. This selectivity is critical for minimizing off-target effects and enhancing therapeutic potential. In studies involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound was found to be ineffective in ameliorating disease symptoms when administered peripherally. In contrast, another inhibitor, KT182, which penetrates the central nervous system (CNS), showed significant therapeutic effects .

Table 1: Comparison of ABHD6 Inhibitors

| Compound | IC50 (nM) | CNS Penetration | Efficacy in EAE |

|---|---|---|---|

| This compound | 0.31 | No | Ineffective |

| KT182 | 0.82 | Yes | Effective |

| WWL70 | Not specified | Yes | Effective |

Case Studies and Research Findings

- Study on Multiple Sclerosis : A study published in 2018 examined the effects of this compound and other ABHD6 inhibitors on EAE. While KT182 improved neurological symptoms, this compound did not show any significant therapeutic benefits despite its ability to target brain ABHD6 . This raises questions about the role of ABHD6 inhibition in treating autoimmune demyelination.

- Neuroprotection Studies : In vitro studies indicated that while KT182 could protect neurons from NMDA-induced excitotoxicity, similar protective effects were not observed with this compound. This suggests that the neuroprotective properties attributed to ABHD6 inhibition may not be universally applicable across different compounds targeting this enzyme .

- Pharmacokinetics and Selectivity : Further research highlighted that this compound is a peripherally restricted inhibitor, meaning it is designed to act outside the CNS, which may limit its effectiveness in conditions where CNS action is required .

Summary of Findings

This compound has shown significant promise as a selective inhibitor of ABHD6 with notable potency. However, its clinical efficacy appears limited due to its inability to penetrate the CNS effectively and provide therapeutic benefits in models of neurological disorders like multiple sclerosis. Future research should focus on optimizing derivatives that retain potency while improving CNS penetration.

Propriétés

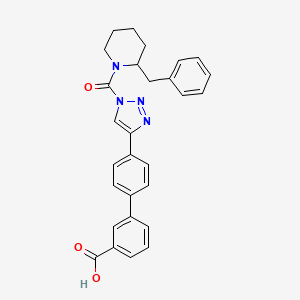

IUPAC Name |

3-[4-[1-(2-benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCOJOXPDDHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111173 | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402612-64-9 | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402612-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.